4-(Cyclopentylsulfanyl)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

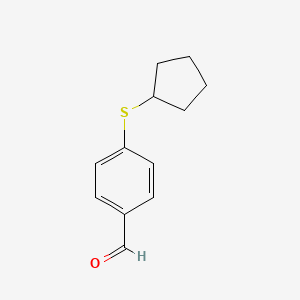

4-(Cyclopentylsulfanyl)benzaldehyde is an organic compound with the molecular formula C12H14OS. It is characterized by a benzaldehyde moiety substituted with a cyclopentylsulfanyl group at the para position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentylsulfanyl)benzaldehyde typically involves the reaction of 4-bromothiophenol with cyclopentylmagnesium bromide to form 4-(cyclopentylsulfanyl)phenylmagnesium bromide. This intermediate is then treated with N,N-dimethylformamide (DMF) to yield the desired aldehyde .

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions: 4-(Cyclopentylsulfanyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The cyclopentylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens and nucleophiles are used under various conditions.

Major Products:

Oxidation: 4-(Cyclopentylsulfanyl)benzoic acid.

Reduction: 4-(Cyclopentylsulfanyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

4-(Cyclopentylsulfanyl)benzaldehyde serves as a versatile building block in organic synthesis. Its reactivity can be harnessed in several chemical transformations:

- Synthesis of Thioaryl Derivatives : The compound can be utilized as a precursor for synthesizing thioaryl derivatives, which have been identified as GPR120 agonists. These derivatives are being explored for their potential in treating metabolic disorders such as diabetes and obesity by promoting GLP-1 secretion in the gastrointestinal tract .

- Functionalization Reactions : The presence of the aldehyde group allows for various functionalization reactions, including oxidation and reduction processes, which can lead to the formation of more complex organic molecules .

Pharmaceutical Applications

The pharmacological potential of this compound is noteworthy:

- GPR120 Agonism : Compounds derived from this compound are being investigated for their ability to act as GPR120 agonists. This activity is significant for developing treatments aimed at managing diabetes and its complications, including inflammation and obesity .

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties through mechanisms such as inhibition of carbonic anhydrase IX, which is implicated in tumor growth and metastasis .

Material Science Applications

The unique properties of this compound also extend to materials science:

Case Study 1: GPR120 Agonist Development

A study focused on synthesizing thioaryl derivatives from this compound demonstrated its effectiveness as a GPR120 agonist. This research highlighted the compound's role in enhancing GLP-1 secretion, which is crucial for glucose metabolism regulation. The findings suggest that these derivatives could serve as therapeutic agents for type 2 diabetes management .

Case Study 2: Anticancer Mechanisms

Research conducted on benzenesulfonamide derivatives indicated that compounds related to this compound exhibited significant enzyme inhibition against carbonic anhydrase IX. This inhibition correlated with reduced cancer cell proliferation and increased apoptosis rates in vitro, showcasing the compound's potential as an anticancer agent .

Mecanismo De Acción

The mechanism of action of 4-(Cyclopentylsulfanyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopentylsulfanyl group can modulate the compound’s reactivity and binding affinity .

Comparación Con Compuestos Similares

Benzaldehyde: Lacks the cyclopentylsulfanyl group, making it less sterically hindered and more reactive.

4-(Methylsulfanyl)benzaldehyde: Similar structure but with a methyl group instead of a cyclopentyl group, leading to different reactivity and applications.

4-(Cyclohexylsulfanyl)benzaldehyde: Similar structure but with a cyclohexyl group, which may affect its steric and electronic properties.

Actividad Biológica

4-(Cyclopentylsulfanyl)benzaldehyde, with the CAS number 862500-32-1, is a compound that has garnered interest due to its potential biological activities. The compound features a cyclopentyl group attached to a sulfanyl (thioether) moiety, which is linked to a benzaldehyde structure. This unique configuration suggests that it may exhibit various pharmacological properties.

- Molecular Formula : C11H12S

- Molecular Weight : 188.28 g/mol

- IUPAC Name : this compound

- SMILES Notation : C1CCC1SC2=CC=C(C=C2)C=O

These properties suggest that the compound may interact with biological macromolecules, potentially influencing various biochemical pathways.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, derivatives of alkylsulfanyl compounds have shown promising antiproliferative activity against various cancer cell lines, including glioblastoma and multiple myeloma . These findings indicate that compounds in this chemical class may serve as lead structures for developing novel anticancer agents.

The biological activity of this compound may be attributed to its ability to modulate specific cellular pathways. Compounds with similar structures have been noted for their capacity to inhibit proteasome activity and induce endoplasmic reticulum stress, leading to apoptosis in cancer cells . This mechanism is particularly relevant for targeting cancer cells that rely on protein homeostasis for survival.

Interaction Studies

Research has suggested that this compound could interact with biological macromolecules, affecting their function. Studies focusing on its reactivity with proteins and nucleic acids could provide insights into its potential therapeutic applications.

Study on Antiproliferative Activity

A recent study investigated the cytotoxic effects of a series of alkylsulfanyl derivatives, including compounds structurally related to this compound. The results demonstrated significant antiproliferative activity against several cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | U87 (Glioblastoma) | 15 |

| Compound B | RPMI 8226 (Multiple Myeloma) | 10 |

| This compound | HeLa (Cervical Cancer) | TBD |

These findings highlight the need for further investigation into the specific mechanisms by which this compound exerts its effects on different cancer types.

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds indicate that modifications in the cyclopentyl or sulfanyl groups can significantly alter biological activity. For example, increasing the steric bulk around the sulfur atom has been shown to enhance anticancer properties . Understanding these relationships will be crucial for optimizing the efficacy of this compound and its derivatives.

Propiedades

IUPAC Name |

4-cyclopentylsulfanylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14OS/c13-9-10-5-7-12(8-6-10)14-11-3-1-2-4-11/h5-9,11H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQBKUFSLZFZEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SC2=CC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.